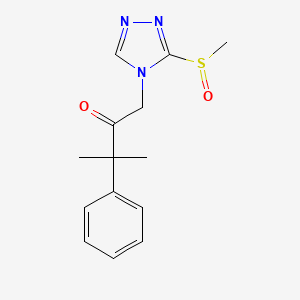![molecular formula C13H16N6O3 B6971313 2-(Furan-3-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]ethanone](/img/structure/B6971313.png)
2-(Furan-3-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]ethanone is a complex organic compound that features a furan ring, a tetrazole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Tetrazole Moiety: The tetrazole group can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final compound is obtained by coupling the furan, tetrazole, and piperazine intermediates under specific reaction conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
2-(Furan-3-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and tetrazole moieties can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-3-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperidin-1-yl]ethanone: Similar structure but with a piperidine ring instead of piperazine.
2-(Furan-3-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]morpholin-1-yl]ethanone: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
2-(Furan-3-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]ethanone is unique due to the combination of its furan, tetrazole, and piperazine moieties, which confer specific chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-(furan-3-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3/c20-12(7-11-1-6-22-9-11)17-2-4-18(5-3-17)13(21)8-19-10-14-15-16-19/h1,6,9-10H,2-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCDZUMMQZRYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=COC=C2)C(=O)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Furan-3-yl)-1-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B6971236.png)
![2-(Furan-3-yl)-1-[4-(5-methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B6971241.png)
![2-(furan-3-yl)-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]acetamide](/img/structure/B6971243.png)
![2-(furan-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethanone](/img/structure/B6971256.png)
![1-(1-methylcyclohexyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B6971268.png)
![1-[4-(2-Cyclohexylacetyl)piperazin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione](/img/structure/B6971269.png)
![2-[Ethyl-[[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]amino]acetamide](/img/structure/B6971271.png)
![3-[(2,5-difluoro-4-methylphenyl)sulfonylamino]-N,N-dimethylcyclohexane-1-carboxamide](/img/structure/B6971285.png)
![1-[4-(2,5-Difluoro-4-methylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone](/img/structure/B6971293.png)
![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-2-fluoro-N,6-dimethylbenzenesulfonamide](/img/structure/B6971294.png)
![5-Amino-3-methyl-1-[2-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]-2-oxoethyl]pyrazole-4-carbonitrile](/img/structure/B6971296.png)
![3-(3-Methyl-2-oxo-3-phenylbutyl)-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6971301.png)

![3-tert-butyl-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6971328.png)
